molecular formula C15H31IN2S B2370031 2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide CAS No. 2172097-71-9

2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide

Cat. No.: B2370031
CAS No.: 2172097-71-9
M. Wt: 398.39
InChI Key: XEDJRZUIWJYGBA-UHFFFAOYSA-N
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Description

2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide is a chemical compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by the presence of a decylsulfanyl group attached to a tetrahydropyrimidine ring, with a hydroiodide salt form. Tetrahydropyrimidines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide typically involves the reaction of a decylsulfanyl precursor with a tetrahydropyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The hydroiodide salt form is obtained by treating the resulting product with hydroiodic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide undergoes various chemical reactions, including:

    Oxidation: The decylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the hydroiodide group, yielding the free base form.

    Substitution: The tetrahydropyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Free base form of the compound.

    Substitution: Substituted tetrahydropyrimidine derivatives.

Scientific Research Applications

2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide involves its interaction with specific molecular targets. The decylsulfanyl group may interact with cellular membranes, altering their properties and affecting cellular functions. The tetrahydropyrimidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The hydroiodide salt form may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Octylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide
  • 2-(Dodecylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide
  • 2-(Hexylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide

Uniqueness

2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide is unique due to its specific decylsulfanyl group, which imparts distinct physicochemical properties compared to its analogs. The length of the decyl chain can influence the compound’s hydrophobicity, membrane interaction, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-decylsulfanyl-1-methyl-5,6-dihydro-4H-pyrimidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2S.HI/c1-3-4-5-6-7-8-9-10-14-18-15-16-12-11-13-17(15)2;/h3-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDJRZUIWJYGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC1=NCCCN1C.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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